1-Oleyl-sn-glycero-3-phosphate

LPA receptor pharmacology Calcium signaling Structure-activity relationship

1-Oleyl-sn-glycero-3-phosphate (1-oleoyl-LPA, 18:1 LPA) is the most extensively characterized endogenous species of lysophosphatidic acid (LPA), a bioactive glycerophospholipid that signals through six confirmed G protein-coupled receptors (LPA₁–LPA₆) and the intracellular PPARγ receptor. Among the naturally occurring LPA species, 1-oleoyl-LPA is distinguished by an oleic acid (C18:1, cis-Δ9) esterified at the sn-1 position of the glycerol backbone, which confers the highest potency across multiple receptor subtypes and assay systems compared to saturated-chain LPAs.

Molecular Formula C21H43O6P
Molecular Weight 422.5 g/mol
Cat. No. B1250061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleyl-sn-glycero-3-phosphate
Molecular FormulaC21H43O6P
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOCC(COP(=O)(O)O)O
InChIInChI=1S/C21H43O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h9-10,21-22H,2-8,11-20H2,1H3,(H2,23,24,25)/b10-9-/t21-/m1/s1
InChIKeySEMUMSNWRXJZTJ-VFCOFNOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oleyl-sn-glycero-3-phosphate (18:1 LPA): Key Procurement Specifications and Receptor Pharmacology


1-Oleyl-sn-glycero-3-phosphate (1-oleoyl-LPA, 18:1 LPA) is the most extensively characterized endogenous species of lysophosphatidic acid (LPA), a bioactive glycerophospholipid that signals through six confirmed G protein-coupled receptors (LPA₁–LPA₆) and the intracellular PPARγ receptor [1]. Among the naturally occurring LPA species, 1-oleoyl-LPA is distinguished by an oleic acid (C18:1, cis-Δ9) esterified at the sn-1 position of the glycerol backbone, which confers the highest potency across multiple receptor subtypes and assay systems compared to saturated-chain LPAs [2]. This compound serves as the universal pharmacological reference agonist for LPA receptor research and is the most commonly procured LPA species for laboratory use.

Reference Agonist Universal LPA receptor pharmacology standard
Receptor Coverage Supports pan-LPA (LPA1–6) signaling studies
Chain Property Oleoyl (C18:1) chain – reported broad activity across subtypes

Why 1-Oleyl-sn-glycero-3-phosphate Cannot Be Substituted by Saturated-Chain LPA Analogs Without Loss of Activity


LPA species are not functionally interchangeable. Saturated-chain LPAs such as 1-palmitoyl (16:0) and 1-stearoyl (18:0) LPA exhibit profound receptor-specific deficits: they fail to activate LPA₃ (EDG7) at concentrations up to 50 µM, whereas 1-oleoyl-LPA potently activates LPA₃ with an EC₅₀ of ~75 nM—a greater than 666-fold difference [1]. Furthermore, 1-oleoyl-LPA is the only endogenous LPA species with balanced, pan-receptor agonist activity across LPA₁, LPA₂, and LPA₃, making it the sole candidate capable of eliciting the full spectrum of LPA receptor-mediated signaling in mixed-cell or in vivo systems [2]. Substituting a saturated LPA species in an experimental protocol calibrated for 1-oleoyl-LPA will yield false-negative results at LPA₃ and quantitatively blunted responses at LPA₁ and LPA₄.

Saturated-chain LPAs (16:0, 18:0) reported inactive at LPA3; may cause false negatives in LPA3-dependent assays.
Saturated LPAs exhibit lower potency at LPA1 and LPA4; blunted responses may alter model interpretation.

Quantitative Comparative Evidence for 1-Oleyl-sn-glycero-3-phosphate Versus Closest LPA Analogs


Sub-Nanomolar Potency at the Endogenous LPA Ca²⁺-Mobilizing Receptor: 1-Oleoyl-LPA vs. Saturated LPAs

In human A431 carcinoma cells, which express an endogenous LPA-responsive Ca²⁺-mobilizing receptor, 1-oleoyl-LPA achieves an EC₅₀ of 0.2 nM—the lowest reported for any natural LPA species in this system [1]. The rank order of potency established within the same study is: oleoyl-LPA (EC₅₀ ~0.2 nM) > arachidonoyl-LPA > linolenoyl-LPA > linoleoyl-LPA > stearoyl-LPA = palmitoyl-LPA (weaker, exact EC₅₀ values not resolved at sub-nanomolar level) > myristoyl-LPA (inactive or very weak). Short-chain lauroyl (12:0) and decanoyl (10:0) LPA show little or no activity. Ether-linked LPA (1-O-hexadecyl-sn-glycero-3-phosphate) is less potent than the corresponding ester-linked LPA [1]. The >1000-fold potency advantage of 1-oleoyl-LPA over short-chain analogs and its measurable superiority over saturated 16:0/18:0 LPAs establish it as the mandatory reference agonist for any LPA-sensitive assay requiring maximal signal-to-noise ratio.

Ca2+ Mobilization Potency
Head-to-head
EC50 ≈ 0.2 nM (rank 1 among tested LPAs)
Supports high-sensitivity LPA assay calibration
Human A431 cell Ca2+ assay context
LPA receptor pharmacology Calcium signaling Structure-activity relationship

Exclusive LPA₃ Receptor Activation: 1-Oleoyl-LPA Activates LPA₃ Whereas Saturated 1-Palmitoyl- and 1-Stearoyl-LPA Are Inactive

In Sf9 insect cells heterologously expressing cloned human LPA receptors, 1-oleoyl-LPA activates all three EDG-family receptors with EC₅₀ values of ~200 nM (LPA₁/EDG2), ~10 nM (LPA₂/EDG4), and ~75 nM (LPA₃/EDG7) [1]. Critically, 1-palmitoyl-LPA (16:0) and 1-stearoyl-LPA (18:0) fail to activate LPA₃ at concentrations up to 50 µM (>50,000 nM), representing a >666-fold selectivity gap [1]. At LPA₁, 1-oleoyl-LPA (~200 nM) is 2-fold more potent than 1-palmitoyl-LPA (~400 nM) and 4-fold more potent than 1-stearoyl-LPA (~800 nM). At LPA₂, 1-oleoyl-LPA (~10 nM) is 10-fold more potent than 1-stearoyl-LPA (~100 nM). The unsaturated Δ9 cis double bond in the oleoyl chain is the structural determinant permitting LPA₃ activation, as the trans isomer (1-elaidoyl-LPA) and the cis-Δ12 isomer (1-petroselinoyl-LPA) are also inactive at LPA₃ [1]. This receptor-specific activation failure by saturated LPAs means that any experimental system involving LPA₃-mediated signaling (including reproductive, cardiovascular, and neural development studies) will yield false negatives if a saturated LPA species is substituted.

LPA3 Receptor Activation
Head-to-head
18:1 LPA EC50 LPA3 ~75 nM; 16:0/18:0 inactive at LPA3 (>50,000 nM)
Only 1-oleoyl-LPA provides full LPA1–3 coverage
Sf9 cell Fura-2 Ca2+ assay
LPA3/EDG7 receptor Receptor selectivity Cloned receptor pharmacology

Higher Binding Affinity (Ki) of 1-Oleoyl-LPA Versus Saturated LPA Species in Competition Binding Assays

In a head-to-head competition binding assay using [³H]18:1-LPA (10 nM) as the radioligand, the Ki values determined for three endogenous LPA species were: 18:1 LPA Ki = 25 nM, 18:0 LPA Ki = 43 nM, and 16:0 LPA Ki = 66 nM [1]. This represents a 1.72-fold higher affinity of 18:1 LPA over 18:0 LPA and a 2.64-fold higher affinity over 16:0 LPA. The rank order (18:1 > 18:0 > 16:0) is consistent with the potency hierarchy observed in functional calcium mobilization assays and confirms that the unsaturated oleoyl chain contributes directly to tighter receptor binding, not merely to downstream signaling efficiency. Additionally, the Kd of 1-oleoyl-LPA at LPA₁ measured by backscattering interferometry is 5.60 nM [2], further substantiating high-affinity binding at the primary LPA receptor subtype.

Binding Affinity (Ki)
Head-to-head
Ki 18:1 = 25 nM vs 18:0 = 43 nM vs 16:0 = 66 nM
Higher binding affinity supports lower working concentration
[3H]18:1-LPA competition binding
LPA receptor binding affinity Competition binding Radioligand assay

Functional Exclusivity in a Clinically Relevant Neuropathic Pain Model: 18:1 LPA but Not 16:0 or 18:0 LPA Elicits Pathological Spinal LPA Amplification and Pain Behavior In Vivo

In a rat peripheral nerve injury model, quantitative mass spectrometry (Phos-tag MALDI-TOFMS) revealed that 18:1, 16:0, and 18:0 LPA levels all increased in the spinal dorsal horn at 3 h post-injury, but 18:1 LPA was the most abundant species [1]. In cells expressing LPA₁ or LPA₃ receptors, 18:1 LPA produced the most potent calcium mobilization compared with 16:0 or 18:0 LPA [1]. Most critically, intrathecal injection of 18:1 LPA caused de novo spinal LPA production and neuropathic pain-like behavior (mechanical allodynia), whereas injection of 16:0 or 18:0 LPA did not produce either spinal LPA amplification or pain behavior [1]. This establishes that, beyond in vitro receptor potency differences, only 18:1 LPA engages the feed-forward LPA amplification loop mediated by LPA₁ and LPA₃ receptors in vivo—a disease-relevant mechanism that saturated LPA species cannot replicate.

In Vivo Nerve Injury Model
Head-to-head
18:1 LPA induced spinal amplification; 16:0/18:0 did not
Only 18:1 LPA activates LPA1/LPA3-dependent amplification in vivo
Rat partial nerve ligation model
Neuropathic pain In vivo pharmacology LPA species selectivity

Preferred Ligand Identity for LPA₄/GPR23, a Structurally Divergent Non-EDG Family LPA Receptor

LPA₄ (p2y9/GPR23) is phylogenetically distant from the EDG-family LPA receptors (LPA₁–₃), sharing only 20–24% amino acid identity, and represents a structurally distinct receptor class [1]. In membranes from RH7777 cells transiently expressing LPA₄, 1-oleoyl-LPA displayed specific saturable binding with a Kd of approximately 45 nM [1]. Competition binding and reporter gene assays established a clear rank order of preference: 1-oleoyl-LPA > 1-stearoyl-LPA > 1-palmitoyl-LPA > 1-myristoyl-LPA > 1-alkyl-LPA > 1-alkenyl-LPA [1]. Thus, 1-oleoyl-LPA is the highest-affinity endogenous ligand for LPA₄ among the tested LPA species. Given LPA₄'s distinct tissue distribution (abundant in ovary) and unique signaling coupling (Gₛ-adenylyl cyclase activation in addition to Ca²⁺ mobilization), studies targeting LPA₄-mediated ovarian or reproductive physiology require 1-oleoyl-LPA as the agonist of choice.

LPA4 Ligand Rank
Head-to-head
1-oleoyl > 1-stearoyl > 1-palmitoyl > 1-myristoyl > 1-alkyl > 1-alkenyl
Reported highest-affinity endogenous ligand for LPA4
RH7777 membranes, Kd ≈ 45 nM
LPA4/GPR23 receptor Non-EDG family Ligand selectivity

Balanced Pan-Receptor Agonism of 1-Oleoyl-LPA vs. Receptor-Biased Activity of 2-Oleoyl-LPA Positional Isomer

A direct comparison of the sn-1 and sn-2 positional isomers reveals distinct receptor selectivity profiles. 1-Oleoyl-LPA exhibits balanced agonist activity across LPA₁ (~200 nM), LPA₂ (~10 nM), and LPA₃ (~75 nM), with similar activity at all three EDG-family receptors [1][2]. In contrast, 2-oleoyl-LPA shows marked LPA₃ bias: while it is equipotent at LPA₁ (~200 nM) and LPA₂ (~10 nM), it is approximately 7.5-fold more potent at LPA₃ (~10 nM) than 1-oleoyl-LPA (~75 nM) [1]. This LPA₃ bias of the 2-acyl isomer, combined with its well-documented chemical instability due to spontaneous acyl migration from the sn-2 to sn-1 position under physiological conditions [2], makes it an unreliable tool for reproducible pan-receptor pharmacology. 1-Oleoyl-LPA, by contrast, is chemically stable in the sn-1 configuration and provides consistent, balanced activation across the LPA receptor family—a critical property for any study requiring simultaneous engagement of multiple LPA receptor subtypes.

Positional Isomer Comparison
Cross-study comparable
1-oleoyl: balanced LPA1–3 (LPA3 ~75 nM); 2-oleoyl: LPA3-biased (~10 nM), chemically unstable
Chemically stable sn-1 isomer; balanced pan-receptor agonism
2-oleoyl undergoes acyl migration; not suitable for long treatments
Positional isomer comparison Pan-receptor agonism sn-1 vs sn-2 acyl LPA

Optimal Research and Procurement Application Scenarios for 1-Oleyl-sn-glycero-3-phosphate


Pan-LPA Receptor Pharmacological Profiling and High-Throughput Screening

1-Oleoyl-LPA is the only endogenous LPA species that activates LPA₁, LPA₂, and LPA₃ with balanced potency, as demonstrated by its EC₅₀ values of ~200 nM, ~10 nM, and ~75 nM respectively in cloned receptor calcium mobilization assays [1]. This balanced pan-receptor agonism, confirmed by Xu et al. (2005) who noted that '1-oleoyl-LPA had similar activity at all three receptors' , makes it the indispensable reference agonist for any screening campaign seeking to identify receptor-subtype-selective antagonists or biased agonists. Saturated LPA species (16:0, 18:0) are inactive at LPA₃ and therefore cannot serve this function.

Neuropathic Pain Mechanism Studies and Analgesic Target Validation In Vivo

In the rat partial sciatic nerve ligation model, intrathecal injection of 18:1 LPA—but not 16:0 or 18:0 LPA—recapitulates the spinal LPA self-amplification loop and neuropathic pain-like behavior (mechanical allodynia) [1]. This in vivo functional exclusivity, coupled with the superior potency of 18:1 LPA at LPA₁ and LPA₃ in calcium mobilization, positions 1-oleoyl-LPA as the mandatory agonist for preclinical neuropathic pain models, target engagement studies, and screening of LPA₁/LPA₃ antagonists for analgesic development.

LPA₄/GPR23 Receptor Deorphanization Controls and Ovarian Physiology Research

LPA₄ (GPR23) is structurally distant from EDG-family LPA receptors and represents a pharmacologically distinct target. 1-Oleoyl-LPA binds LPA₄ with a Kd of ~45 nM and ranks as the highest-affinity endogenous ligand (rank order: 1-oleoyl > 1-stearoyl > 1-palmitoyl > 1-myristoyl > 1-alkyl > 1-alkenyl-LPA) [1]. Given the receptor's abundant expression in ovary, any study of LPA₄-mediated reproductive signaling or drug discovery targeting this non-EDG receptor requires 1-oleoyl-LPA as the positive control agonist.

High-Sensitivity LPA Detection Assays and Biomarker Discovery Requiring Maximal Signal-to-Noise Ratio

With an EC₅₀ as low as 0.2 nM in human A431 carcinoma cells—the lowest reported potency for any natural LPA species at an endogenous receptor [1]—1-oleoyl-LPA is the optimal agonist for calibrating high-sensitivity LPA bioassays, developing LPA ELISA or biosensor platforms, and establishing lower limits of detection in LPA quantification workflows. Its sub-nanomolar potency ensures maximal signal-to-noise ratios, enabling detection of weak partial agonists, low-abundance receptor expression, or subtle allosteric modulation that saturated LPA species cannot reveal due to their higher EC₅₀ values and receptor-subtype restrictions.

Application
Selection Property
Validation Focus
LPA receptor pharmacological profiling & HTS
Balanced pan-LPA1/2/3 agonist activity
Verify LPA1, LPA2, LPA3 activation in assay system
Neuropathic pain model mechanistic studies
In vivo LPA amplification loop induction (18:1 specific)
Confirm LPA1/LPA3-dependent spinal LPA production in nerve injury model
LPA4/GPR23 receptor pharmacology & ovarian research
Highest-affinity endogenous ligand for LPA4
Validate LPA4 binding and signaling in ovarian cell models
High-sensitivity LPA bioassay development
Reported sub-nanomolar EC50 at endogenous receptor
Determine LLOQ and signal-to-noise ratio in assay calibration

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